molecular formula C9H9NO2 B093574 1-Phenyl-1,2-propanedione-2-oxime CAS No. 119-51-7

1-Phenyl-1,2-propanedione-2-oxime

Cat. No.: B093574
CAS No.: 119-51-7
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-YFHOEESVSA-N
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Description

1-Phenyl-1,2-propanedione-2-oxime (PPDO) is an organic compound with a variety of applications in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 230-231°C. PPDO is soluble in water, ethanol, and other organic solvents. It is used in a variety of chemical reactions, including the synthesis of a wide range of organic compounds.

Scientific Research Applications

  • Structural Studies and Complex Formation : It reacts with thiosemicarbazides to form thiosemicarbazone oximes. For example, the crystal structure of one such derivative, HPopip, has been analyzed, showing a single-trans conformation with respect to carbon-carbon. A nickel(II) complex using a derivative of 1-Phenyl-1,2-propanedione-2-oxime has been synthesized, showing unique coordination and bond distances (Bermejo, Castiñeiras, & West, 2001).

  • Analytical Properties for Metal Ion Determination : It is used for the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. This is due to its color reactions with these metals in specific buffer mediums, which can be measured at different absorbance wavelengths (Reddy, Prasad, & Reddy, 2003).

  • Development of Sensing Membranes : A novel sensing membrane (optode) for the determination of Cu(II) has been developed using this compound thiosemicarbazone immobilized on a triacetylcellulose membrane. This sensor exhibited good repeatability, reproducibility, and operational lifetime, with minimal interference from coexisting ions (Chamjangali, Soltanpanah, & Goudarzi, 2009).

  • Reduction Patterns of Oximes : It has shown different reduction patterns in electrochemical studies, influenced by substituents and covalent hydration of the C-N bond. This reveals the complexity in the behavior of such compounds under reduction conditions (Çelik, Ludvík, & Zuman, 2007).

  • Solvent Extraction Studies : The distribution equilibria of this compound and its copper(II) and nickel(II) complexes in water-chloroform systems have been studied, providing insights into extraction processes and complex formation in organic solvents (Izquierdo, Compañó, & Granados, 1991).

  • Potential Ataractic Activity : It has been used to synthesize ketoximino-esters, which have shown significant tranquilizer effectiveness, indicating its potential application in pharmaceuticals (Kochhar & Williams, 1965).

  • Catalysis : A palladium complex based on this compound thiosemi-carbazone-functionalized polystyrene resin has been found highly active for Heck and Suzuki coupling reactions in water, under phosphine-free conditions (Bakherad et al., 2012).

  • Photochemical Reactions : It's involved in the photoaddition to olefins, forming oxetanes. This contrasts with similar reactions involving other diketones, highlighting its unique reactivity in photochemical contexts (Shima, Takeo, Yokoyama, & Yamaguchi, 1977).

  • Regioselectivity in Hydrogenation : Studies on its hydrogenation over Pt catalysts have revealed insights into the regioselectivity of such processes, which are important in understanding catalytic reactions in organic chemistry (Nieminen et al., 2007).

  • Photopolymerization for Dental Applications : It has been studied as a photosensitizer for dental resin composites, showing potential for improving physical properties of such materials (Sun & Chae, 2000).

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of this compound is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenyl-1,2-propanedione-2-oxime involves the reaction of benzaldehyde with acetone to form dibenzylideneacetone, which is then reacted with hydroxylamine hydrochloride to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Starting Materials": ["Benzaldehyde", "Acetone", "Hydroxylamine hydrochloride"], "Reaction": ["Step 1: Benzaldehyde is reacted with acetone in the presence of a base catalyst to form dibenzylideneacetone.", "Step 2: Dibenzylideneacetone is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Step 3: The crude product is purified by recrystallization from an appropriate solvent to obtain the final product in pure form."] }

119-51-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-phenylpropan-1-one

InChI

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-

InChI Key

YPINLRNGSGGJJT-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC=CC=C1

SMILES

CC(=NO)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=O)C1=CC=CC=C1

melting_point

114.0 °C

119-51-7

Pictograms

Irritant; Environmental Hazard

synonyms

1-phenyl-1,2-propanedione-2-oxime
alpha-isonitropropiophenone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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